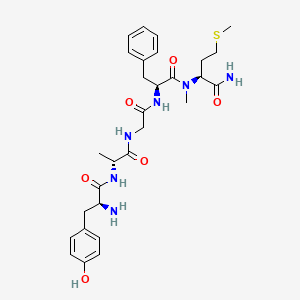
Metkephamid
概要
説明
メトケファミドは、メトケファミドとしても知られており、合成オピオイドペンタペプチドであり、メチオニンエンケファリンの誘導体です。これは、チロシル-D-アラニルグリシル-L-フェニルアラニル-N-メチル-L-メチオニニンのアミノ酸配列を持っています。メトケファミドは、デルタオピオイド受容体とミューオピオイド受容体に対する強力なアゴニスト活性と、カッパ-3オピオイド受容体に対する高い親和性で知られています .
準備方法
合成経路と反応条件
メトケファミドは、固相ペプチド合成(SPPS)によって合成されます。これは、ペプチドの製造に一般的に使用される方法です。合成には、固体樹脂に固定された成長するペプチド鎖に保護されたアミノ酸を順次付加することが含まれます。反応条件には、通常、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、ペプチド結合形成を促進することが含まれます .
工業生産方法
メトケファミドの工業生産は、ラボでの合成と同様の原則に従いますが、規模が大きくなります。自動ペプチド合成装置は、効率と収率を高めるために頻繁に使用されます。プロセスには、高性能液体クロマトグラフィー(HPLC)による精製と質量分析による特性評価が含まれます .
化学反応の分析
反応の種類
メトケファミドは、以下を含むさまざまな化学反応を起こします。
酸化: メトケファミドはメチオニン残基で酸化されて、メチオニンスルホキシドを生成します。
還元: 還元反応は、メチオニンスルホキシドの酸化をメチオニンに戻すことができます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)は、一般的に酸化剤として使用されます。
還元: ジチオスレイトール(DTT)などの還元剤は、酸化を逆転させるために使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、メチオニンスルホキシド(酸化による)と、置換されたアミノ酸残基を持つ修飾ペプチドがあります .
科学研究への応用
メトケファミドは、以下を含むいくつかの科学研究への応用があります。
化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: オピオイド受容体との相互作用と細胞シグナル伝達経路への影響について調査されています。
医学: 従来のオピオイドと比較して副作用が軽減された鎮痛剤としての可能性が探索されています。
科学的研究の応用
Metkephamid has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic with reduced side effects compared to conventional opioids.
Industry: Utilized in the development of peptide-based therapeutics and drug delivery systems.
作用機序
メトケファミドは、デルタオピオイド受容体とミューオピオイド受容体に結合し、活性化させることで作用します。この活性化は、アデニルシクラーゼの阻害につながり、環状アデノシンモノリン酸(cAMP)レベルの低下をもたらします。cAMPレベルの低下は、最終的に神経伝達物質の放出の阻害と痛みのシグナルの調節につながります。メトケファミドは、カッパ-3オピオイド受容体に対する高い親和性も、鎮痛効果に貢献しています .
類似の化合物との比較
類似の化合物
メチオニンエンケファリン: メトケファミドの親ペプチド。半減期が短く、急速に分解されることが知られています。
ロイシンエンケファリン: 別のエンケファリンペプチド。オピオイド受容体活性は類似しています。
ダイノルフィン: カッパオピオイド受容体に対する高い親和性と異なる鎮痛特性を持つペプチド.
メトケファミドの独自性
メトケファミドは、タンパク質分解による分解に対する安定性が向上し、血液脳関門を透過できるため、独自です。これらの特性により、他のオピオイドペプチドと比較して、持続的な効果と副作用が軽減された治療用途への有望な候補となっています .
類似化合物との比較
Similar Compounds
Methionine Enkephalin: The parent peptide of metkephamid, known for its short half-life and rapid degradation.
Leucine Enkephalin: Another enkephalin peptide with similar opioid receptor activity.
Dynorphin: A peptide with high affinity for kappa-opioid receptors and distinct analgesic properties.
Uniqueness of this compound
This compound is unique due to its enhanced stability against proteolytic degradation and its ability to penetrate the blood-brain barrier. These properties make it a promising candidate for therapeutic applications with prolonged effects and reduced side effects compared to other opioid peptides .
生物活性
Metkephamid (H-Tyr-DAla-Gly-NMeMet-NH2) is a synthetic analog of methionine enkephalin, designed to exhibit potent analgesic properties through its action on opioid receptors. This article provides a comprehensive overview of its biological activity, including its receptor affinity, pharmacokinetics, clinical findings, and the implications of its unique structural characteristics.
This compound is known for its balanced agonistic activity at both the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). Research indicates that it retains a high affinity for the DOR while being equipotent on the MOR in vitro. Notably, it has been reported to be 100 times more potent than morphine when administered directly into the lateral ventricles and retains significant analgesic effects through systemic administration .
Table 1: Receptor Affinity Comparison
| Compound | MOR Affinity (Ki) | DOR Affinity (Ki) | Potency (Lateral Ventricles) |
|---|---|---|---|
| This compound | Equipotent | 30-100 times more potent than morphine | 100 times more potent than morphine |
| Morphine | Reference | N/A | 1 |
Pharmacokinetics
One of the notable characteristics of this compound is its ability to cross the blood-brain barrier effectively. Unlike many other opioid peptides that have a very short half-life in vivo, this compound exhibits a half-life of approximately 60 minutes , allowing for prolonged analgesic effects following administration . This stability is attributed to modifications at the N- and C-terminals that protect it from proteolytic degradation.
Clinical Findings and Case Studies
Despite its promising profile, this compound's clinical development was halted after Phase I trials due to the emergence of unusual side effects, such as sensations of heaviness in extremities and nasal congestion, which are not typical for standard opioids. However, it demonstrated a reduced incidence of respiratory depression and physical dependence compared to conventional opioids .
Case Study Overview
A case study involving this compound highlighted its efficacy in managing pain without significant adverse effects commonly associated with opioid use. In this study, patients reported satisfactory pain relief with minimal side effects, leading researchers to consider this compound as a potential alternative for pain management in specific populations .
Research Findings
Further studies have explored the mechanisms underlying this compound's analgesic properties. It has been suggested that its action on DOR may contribute significantly to its pain-relieving effects while mitigating some side effects associated with MOR activation. This dual-action mechanism is particularly relevant in developing new analgesics that aim to balance efficacy with safety .
Table 2: Summary of Clinical Trial Outcomes
| Study Phase | Findings | Side Effects |
|---|---|---|
| Phase I | Effective analgesia | Sensations of heaviness, nasal congestion |
| Phase II | Continued efficacy but halted development due to unusual side effects | Less respiratory depression compared to morphine |
特性
CAS番号 |
66960-34-7 |
|---|---|
分子式 |
C29H40N6O6S |
分子量 |
600.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C29H40N6O6S/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)/t18-,22+,23+,24+/m1/s1 |
InChIキー |
FWDIKROEWJOQIQ-JMBSJVKXSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
YAGFM |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-Ala-2-N-Me-Met-enkephalinamide enkephalinamide-Met, Ala(2)-N(2)-Me- enkephalinamide-Met, alanyl(2)-N(2)-methyl- LY 127623 LY-127623 Met-enkephalinamide, Ala(2)-N(2)-Me- methionine-enkephalinamide, Ala(2)-N(2)-Me- metkephamid metkephamid monoacetate, (L-Tyr-D-Ala-Gly-L-Phe)-(L-Met)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















